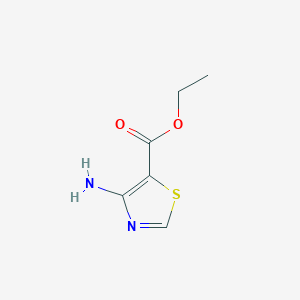

Ethyl 4-aminothiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFZZDZSPYBKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597416 | |

| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152300-59-9 | |

| Record name | Ethyl 4-amino-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminothiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Data of Aminothiazole Carboxylate Derivatives

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key aminothiazole carboxylate derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectral data for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 1: ¹H NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.69 | s | 2H | -NH₂ | |

| 4.13 | q | 2H | -OCH₂ CH₃ | 7.0 |

| 2.36 | s | 3H | -CH₃ (on thiazole ring) | |

| 1.19 | t | 3H | -OCH₂CH₃ | 7.0 |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 170.21 | Thiazole-2-C (-C-NH₂) |

| 161.95 | -C =O (Ester) |

| 159.34 | Thiazole-4-C (-C-CH₃) |

| 107.34 | Thiazole-5-C (-C-COOEt) |

| 59.72 | -OCH₂ CH₃ |

| 17.12 | -OCH₂CH₃ |

| 14.32 | -CH₃ (on thiazole ring) |

| Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1] |

Table 3: IR and MS Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Spectral Technique | Key Peaks / Values |

| Infrared (IR) | Data for various derivatives are available, confirming the presence of key functional groups. For instance, a related synthesis confirms NH₂ stretches around 3300-3150 cm⁻¹ and a strong C=O ester peak around 1690 cm⁻¹.[2] |

| Mass Spectrometry (MS) | m/z 187 (M+H)⁺[1] |

Experimental Protocols

The methodologies outlined below are typical for the acquisition of spectral data for aminothiazole carboxylate derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are commonly recorded on a 400 MHz spectrometer.[1]

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing.[1]

-

Data Acquisition: Standard pulse sequences are used to acquire both proton and carbon spectra.

2.2 Infrared (IR) Spectroscopy IR spectra are recorded on an FT-IR spectrophotometer.[1]

-

Sample Preparation: For solid samples, the KBr pellet technique is frequently employed.[3]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectra are often obtained using an instrument with an electron ionization (EI) source at 70 eV.[1]

-

Sample Introduction: Samples can be introduced via direct inlet or through gas chromatography (GC-MS).[1][3]

-

Data Analysis: The resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-aminothiazole-5-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-aminothiazole-5-carboxylate. Due to the limited availability of detailed experimental data for this specific isomer, this guide also includes in-depth information on its more extensively studied isomers, namely Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate. This comparative approach offers a broader understanding of this class of compounds, which are significant building blocks in medicinal chemistry.

Compound Identification and Physical Properties

The properties of this compound (CAS No. 152300-59-9) are not extensively documented in publicly available literature. The following tables summarize the available data for this compound and provide a comparison with its well-characterized isomers.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 152300-59-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2] |

| Molecular Weight | 172.21 g/mol | [1][4] |

| Purity Specification | ≥ 95% | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Table 2: Comparative Physical Properties of Ethyl aminothiazole carboxylate Isomers

| Property | This compound | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Appearance | Not specified | Solid, Pale yellow powder | White solid |

| Melting Point | Not specified | 177-181 °C | 176-180 °C[5] |

| Boiling Point | Not specified | 308.0±15.0 °C (Predicted) | Not specified |

| Solubility | Not specified | DMSO (Slightly), Methanol (Slightly) | Not specified |

| Density | Not specified | 1.336±0.06 g/cm³ (Predicted) | Not specified |

Chemical and Spectroscopic Data

Table 3: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Spectrum Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH₃), 2.36 (s, 3H, thiazole-4-CH₃), 4.13 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 7.69 (2H, thiazole-2-NH₂)[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-CH₃), 17.12 (OCH₂CH₃), 59.72 (OCH₂CH₃), 107.34 (thiazole-5-C), 159.34 (thiazole-4-C), 161.95 (O=C), 170.21 (thiazole-2-C)[6] |

| Mass Spectrum (MS) | m/z 187 (M + H⁺)[6] |

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the available literature, the synthesis of its isomers is well-documented. These protocols provide valuable insight into the general synthetic strategies for this class of compounds.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes a facile one-pot synthesis method.[6]

-

Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Water, Tetrahydrofuran (THF), Ammonia water, Ethyl acetate.

-

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) and heat the mixture to 80°C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove insoluble substances.

-

Add ammonia water (8.0 mL) to the filtrate to induce precipitation.

-

Stir the resulting yellow floccules at room temperature for 10 minutes and filter.

-

Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate.

-

Dry the product to yield the target compound.

-

Protocol 2: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol involves the reaction of ethyl 3-ethoxyacrylate with N-bromosuccinimide and thiourea.[7]

-

Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Thiourea, Water, Dioxane, Ammonia.

-

Procedure:

-

Slowly add NBS (0.11 mol) to a solution of ethyl 3-ethoxyacrylate (0.1 mol) in a 1:1 mixture of water/dioxane (100 mL) at -10°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add thiourea (0.1 mol) and heat the mixture to 80°C for 1 hour.

-

Cool the solution to room temperature and add ammonia (20 mL).

-

Stir the resulting paste for 10 minutes at room temperature and then filter.

-

Wash the filter cake with water and dry under vacuum to obtain the product.

-

Visualization of Experimental Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Caption: Synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Biological and Pharmacological Significance

While no specific biological activities are reported for this compound, the aminothiazole scaffold is a well-known pharmacophore in drug discovery.[8][9] Derivatives of its isomers have shown a wide range of biological activities.

-

Antimicrobial Activity: Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi.[10]

-

Anticancer Activity: The 2-aminothiazole ring is a core structure in several anticancer agents. For instance, derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[6] Furthermore, Ethyl 2-aminothiazole-5-carboxylate is an intermediate in the synthesis of Dasatinib, a potent anti-cancer drug.[11]

-

Other Biological Activities: The broader class of 2-aminothiazole derivatives has been associated with a vast array of biological activities, including anti-inflammatory, antiviral (including anti-HIV), and antihypertensive properties.[8][12]

Conclusion

This compound is a chemical entity with limited available data in the public domain. However, the extensive research on its isomers, such as Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate, highlights the importance of the aminothiazole carboxylate scaffold in medicinal chemistry and drug development. The synthetic protocols and biological activities of these isomers provide a valuable foundation for researchers interested in exploring the potential of this compound and its derivatives. Further research is warranted to fully characterize the physical, chemical, and biological properties of this specific isomer.

References

- 1. 152300-59-9|this compound|BLD Pharm [bldpharm.com]

- 2. 152300-59-9 this compound AKSci 7640AA [aksci.com]

- 3. This compound | 152300-59-9 [chemicalbook.com]

- 4. 152300-59-9[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. This compound | 152300-59-9 [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Ethyl 4-aminothiazole-5-carboxylate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-aminothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development professionals.

Chemical Identity and Molecular Structure

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds.

-

CAS Number : 152300-59-9[1]

-

IUPAC Name : Ethyl 4-amino-1,3-thiazole-5-carboxylate

-

Canonical SMILES : CCOC(=O)C1=C(N)SC=N1

Molecular Structure: The structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. An amino group is attached at position 4, and an ethyl carboxylate group is at position 5.

Physicochemical and Spectral Data

The properties of this compound and its isomers are crucial for their application in synthesis and biological screening. The data for the closely related and more extensively studied isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is also included for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 152300-59-9[1] | 7210-76-6[4][5] |

| Molecular Formula | C₆H₈N₂O₂S[2][3] | C₇H₁₀N₂O₂S[4] |

| Molecular Weight | 172.21 g/mol [2][3] | 186.23 g/mol [4] |

| Appearance | Not specified | Pale yellow powder |

| Melting Point | Not specified | 178-179 °C[6] |

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Spectrum Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H, J = 7.0 Hz, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, J = 7.0 Hz, OCH ₂CH₃), 7.69 (s, 2H, thiazole-2-NH ₂)[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[6] |

| Mass Spectrum (MS) | m/z 187 (M + H)⁺[6] |

| Elemental Analysis | Calculated for C₇H₁₀N₂O₂S: C, 45.15; H, 5.41; N, 15.04. Found: C, 45.29; H, 5.49; N 15.15[6] |

Synthesis and Experimental Protocols

The synthesis of aminothiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof. Below is a representative one-pot protocol for a related compound, which illustrates the general methodology.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]

This procedure describes an efficient one-pot synthesis from commercially available starting materials.

-

Reaction Setup : A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

-

Bromination : N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added to the cooled mixture. The reaction is then stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).

-

Cyclization : Thiourea (3.80 g, 0.05 mol) is added to the reaction mixture.

-

Heating : The mixture is heated to 80°C for 2 hours to facilitate the cyclization and formation of the thiazole ring.

-

Work-up and Purification : The reaction mixture is cooled, and the resulting solid product is filtered. The filter cake is washed with water (3 x 100 mL).

-

Recrystallization : The crude product is recrystallized from ethyl acetate to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate (yield: 72.0%).

Below is a diagram illustrating the general workflow for the synthesis of aminothiazole carboxylate derivatives.

Caption: General Synthesis Workflow for Aminothiazole Carboxylates.

Applications in Drug Discovery and Development

The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[6] Derivatives of aminothiazole carboxylates are valuable building blocks for synthesizing compounds with a wide range of biological activities.

-

Anticancer Activity : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[6] The aminothiazole core is present in several approved kinase inhibitors, such as Dasatinib, which is used to treat chronic myeloid leukemia.[7]

-

Antimicrobial Agents : These compounds serve as precursors for novel antimicrobial agents.[8] Modifications at the amino and ester groups have led to derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[7][8]

-

Broad Biological Significance : The aminothiazole moiety is found in drugs developed for treating allergies, hypertension, inflammation, and schizophrenia.[6][9] Its versatile nature allows for structural modifications to target a diverse array of biological targets.[9]

The general role of aminothiazole-based compounds as kinase inhibitors can be visualized in the following signaling pathway diagram.

Caption: General mechanism of kinase inhibition by aminothiazole derivatives.

Conclusion

This compound and its related isomers are compounds of high value to the chemical and pharmaceutical industries. Their versatile synthesis and the significant biological activities of their derivatives make them key targets for research and development. This guide provides essential technical information to support scientists and researchers in leveraging the potential of this important chemical scaffold.

References

- 1. This compound | 152300-59-9 [chemicalbook.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. daneshyari.com [daneshyari.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 4-aminothiazole-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Among these, derivatives of Ethyl 4-aminothiazole-5-carboxylate have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing the core structure of Ethyl 2-amino-4-methylthiazole-5-carboxylate involves a one-pot reaction. This procedure offers advantages over traditional two-step methods by being more straightforward and resulting in higher overall yields. The synthesis typically starts from commercially available materials like ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea or its N-substituted derivatives.[1]

General One-Pot Synthesis Protocol:

-

To a mixture of ethyl acetoacetate in water and an organic solvent such as THF at a temperature below 0°C, NBS is added.

-

The reaction mixture is stirred at room temperature for a couple of hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

Thiourea is then added to the mixture.

-

The reaction mixture is heated to approximately 80°C for another two hours to facilitate the cyclization reaction, yielding the ethyl 2-amino-4-methylthiazole-5-carboxylate derivative.[1]

Antimicrobial Activity

Experimental Protocols for Antimicrobial Screening:

Agar Well-Diffusion Method: This method is widely used to assess the antimicrobial activity of chemical compounds.

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells of a specific diameter are punched into the agar.

-

A defined volume of the test compound solution (at a known concentration) is added to each well.

-

A standard antibiotic, such as Ciprofloxacin, is used as a positive control.[4]

-

The plates are incubated under suitable conditions for microbial growth.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Serial Dilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

A series of dilutions of the test compound are prepared in a liquid growth medium.

-

Each dilution is inoculated with a standardized suspension of the test microorganism.

-

The samples are incubated under appropriate conditions.

Quantitative Data on Antimicrobial Activity:

| Compound Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Phenyl-substituted | Escherichia coli | - | - | [4] |

| 4-fluorophenyl-substituted | Escherichia coli | High Activity | - | [4] |

| 4-chlorophenyl-substituted | Escherichia coli | High Activity | - | [4] |

| 4-trifluoromethylphenyl-substituted | Escherichia coli | High Activity | - | [4] |

| 4-cianophenyl-substituted | Escherichia coli | High Activity | - | [4] |

| Thiophene-bearing amide | Escherichia coli | High Activity | - | [5] |

| Thiophene-bearing amide | Staphylococcus aureus | High Activity | - | [5] |

| Thiophene-bearing amide | Candida albicans | High Activity | - | [5] |

| Thiophene-bearing amide | Aspergillus niger | More potent than reference | - | [5] |

Note: "High Activity" indicates that the source reported significant antimicrobial effects without specifying the exact zone of inhibition.

Anticancer Activity

A significant body of research highlights the potential of this compound derivatives as anticancer agents.[6][7][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol for In Vitro Anticancer Activity:

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9]

Quantitative Data on Anticancer Activity (IC50 Values in µM):

| Compound Derivative | HeLa (Cervical) | HT-29 (Colon) | HCT-15 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | AGS (Gastric) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | 0.737 ± 0.05 | 1.194 ± 0.02 | - | - | - | - | [10] |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | 5.8 | 4.4 | - | - | - | 4.0 | [7] |

| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) | 13.8 | 11.2 | - | - | - | 7.2 | [7] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | - | - | - | - | 0.8 (HS 578T) | - | [6] |

| 4-methylthiazole-5-carboxylic acid derivatives (1, 3b, 3d, 3e, 3i, 3f) | - | - | - | - | Good Activity | - | [9] |

Note: "Good Activity" indicates that the source reported significant anticancer effects without specifying the exact IC50 value.

Signaling Pathways in Anticancer Activity

While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may exert their anticancer effects through the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been designed based on the structure of known kinase inhibitors like dasatinib, suggesting a potential mechanism involving the inhibition of protein kinases.[11]

Caption: Putative kinase inhibition pathway for anticancer activity.

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties.[12][13][14]

Experimental Protocol for In Vivo Anti-inflammatory Activity:

Carrageenan-Induced Paw Edema Test in Rats: This is a classic model for evaluating acute inflammation.

-

A pre-treatment dose of the test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered to the rats.

-

After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats to induce inflammation.

-

The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[13][14]

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. wjpmr.com [wjpmr.com]

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-Aminothiazole-5-Carboxylate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The ethyl 4-aminothiazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key therapeutic targets of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Therapeutic Landscape: Anticancer and Antimicrobial Activities

Derivatives of the this compound scaffold have predominantly shown promise in the fields of oncology and infectious diseases. Extensive research has highlighted their ability to inhibit cancer cell proliferation across various cell lines and to curb the growth of pathogenic bacteria and fungi.

Anticancer Activity

The anticancer potential of these scaffolds is broad, with demonstrated activity against leukemia, colon, breast, and other cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Therapeutic Target(s) | Reference |

| Dasatinib (BMS-354825) | K562 (Leukemia) | <0.001 | Pan-Src Kinase, Abl | [1] |

| Derivative 8a | Leukemia | - (75.5% GI) | Not specified | [2] |

| Derivative 8b | Leukemia | - (69.3% GI) | Not specified | [2] |

| Derivative 8c | Leukemia | - (96.2% GI) | Not specified | [2] |

| Paeonol-phenylsulfonyl derivative 13c | AGS (Gastric) | 4.0 | Not specified | [3] |

| Paeonol-phenylsulfonyl derivative 13c | HT-29 (Colon) | 4.4 | Not specified | [3] |

| Paeonol-phenylsulfonyl derivative 13c | HeLa (Cervical) | 5.8 | Not specified | [3] |

| Amino acid conjugate S3c | A2780CISR (Ovarian) | 11.52 | Multiple protein targets | [4] |

| Thiazole derivative 8b | PDAC 03.27 (Pancreatic) | 13.48 | hLDHA | [5] |

| Thiazole derivative 8c | HeLa (Cervical) | 1.65 | hLDHA | [5] |

| Thiazole derivative 8j | HepG2 (Liver) | 7.90 | hLDHA | [5] |

| Thiazole derivative 8l | PDAC 03.27 (Pancreatic) | 10.84 | hLDHA | [5] |

| Thiazole derivative 8m | HepG2 (Liver) | 5.15 | hLDHA | [5] |

| Imidazo[2,1-b]thiazole derivative 33 | - | 0.4 (CK2) | CK2 | [6] |

| Pyrimidine-thiazole derivative 25 | Various | 0.64 - 2.01 | CDK9 | [6] |

| Thiazole carboxamide derivative 42 | - | 0.00029 (GSK-3β) | GSK-3β | [6] |

IC50: Half maximal inhibitory concentration; GI: Growth Inhibition

Antimicrobial Activity

The scaffold has also been successfully modified to yield compounds with potent antibacterial and antifungal properties. These derivatives often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative 12f | Staphylococcus aureus | - (Comparable to ampicillin) | [7] |

| Thiazole derivative 12f | Bacillus subtilis | - (Comparable to gentamicin) | [7] |

| Thiazole-derived amide 8g | Escherichia coli | - (Highest inhibitory effect) | [8] |

| Thiazole-derived amide 8g | Staphylococcus aureus | - (Highest inhibitory effect) | [8] |

| Thiazole-derived amide 8g | Candida albicans | - (Highest inhibitory effect) | [8] |

| Thiazole-derived amide 8g | Aspergillus niger | - (More potent than reference) | [8] |

MIC: Minimum Inhibitory Concentration

Key Therapeutic Targets and Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets. Understanding these interactions is crucial for rational drug design and development.

Protein Kinases

A primary mode of anticancer action for this scaffold is the inhibition of various protein kinases that play pivotal roles in cell signaling pathways controlling growth, proliferation, and survival.

-

Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer, promoting cell growth and metastasis. Dasatinib, a potent pan-Src inhibitor, features the 2-aminothiazole core.[1]

-

Casein Kinase 2 (CK2): A serine/threonine kinase that, when dysregulated, contributes to cancer by promoting cell survival and proliferation.[6]

-

Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a range of diseases, including cancer, due to its role in various signaling pathways.[6]

Caption: Simplified Src kinase signaling pathway and its inhibition.

Metabolic Enzymes

Targeting cancer metabolism is an emerging and promising therapeutic strategy.

-

Human Lactate Dehydrogenase A (hLDHA): This enzyme is critical for anaerobic glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA can disrupt the energy supply of cancer cells.[5]

Caption: Inhibition of the glycolytic pathway via hLDHA.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and efficient one-pot synthesis is often employed for the core scaffold, which is then further functionalized.

Caption: General synthetic workflow for derivatives.

Protocol 3.1.1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

-

To a mixture of ethyl acetoacetate (0.05 mol) in a solvent system of water and THF (1:0.4 v/v) cooled to below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After completion, cool the reaction to room temperature and adjust the pH to be basic with an appropriate base (e.g., ammonia).

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.

Protocol 3.1.2: General Procedure for N-Acylation [9]

-

Dissolve the 2-aminothiazole derivative (1.0 mmol) in a dry solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.5 mmol).

-

Cool the mixture to 0°C.

-

Add the desired acylating agent (e.g., acid chloride, 1.2 mmol) dropwise.

-

Allow the reaction to stir at room temperature for a specified time (typically 16-24 hours), monitoring progress by TLC.

-

Upon completion, perform an appropriate aqueous workup and purify the product by recrystallization or column chromatography.

Protocol 3.1.3: General Procedure for Sulfonamide Synthesis [10]

-

In a suitable flask, mix the 2-aminothiazole derivative (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and a base such as sodium carbonate (3.0 mmol) in dichloromethane (10 mL).

-

Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Add distilled water (20 mL) to the reaction mixture.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product as necessary, for instance, by column chromatography.

In Vitro Anticancer and Cytotoxicity Assays

Protocol 3.2.1: MTT Cell Viability Assay [11][12]

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assays

Protocol 3.3.1: Src Kinase Inhibition Assay (HTRF-based) [13]

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well low-volume plate, add the test compound or DMSO (vehicle control).

-

Add the Src kinase enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the signal by adding the HTRF detection reagents (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

-

Measure the luminescence or fluorescence signal using a suitable plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Protocol 3.3.2: GSK-3β Kinase Inhibition Assay [3][7]

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a white assay plate, add the diluted test compound or vehicle control.

-

Add the diluted GSK-3β enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP.

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).

-

Measure the luminescence with a plate reader.

-

Determine the IC50 value from a dose-response curve.

Antimicrobial Susceptibility Testing

Protocol 3.4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [14][15]

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of various biological targets. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications beyond oncology and infectious diseases. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising scaffolds into clinically effective drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. benchchem.com [benchchem.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. promega.com [promega.com]

- 14. protocols.io [protocols.io]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Review of Ethyl 4-aminothiazole-5-carboxylate in medicinal chemistry

An In-depth Technical Guide to Ethyl 4-aminothiazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic compound that serves as a crucial scaffold in the field of medicinal chemistry. Its unique structural features, including the reactive amino group and the modifiable ester function, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. The thiazole ring itself is a prominent feature in numerous approved drugs, and this particular carboxylate derivative has been instrumental in the development of novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections.[1][2][3] This guide provides a comprehensive overview of its synthesis, applications, and the experimental methodologies that underpin its use in modern drug discovery.

Synthesis of the this compound Scaffold

The most common and established method for synthesizing the this compound core is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.

Experimental Protocol: General Synthesis

A widely adopted procedure involves the reaction of ethyl bromopyruvate with thiourea in an alcoholic solvent.[4]

-

Reaction Setup: A mixture of ethyl bromopyruvate (1 equivalent) and thiourea (2 equivalents) is prepared in absolute ethanol.

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 24 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, the mixture is cooled to room temperature. The volume is reduced in vacuo, and the concentrated solution is poured into ice-cold water.

-

Precipitation: The aqueous solution is basified (e.g., with 2M NaOH) to a pH of 10. This causes the product to precipitate out of the solution.[5]

-

Isolation and Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, ethyl 2-aminothiazole-4-carboxylate.[5][6]

An alternative one-pot procedure involves reacting ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate in situ, which then cyclizes with thiourea upon heating.[6][7][8]

Caption: General workflow for Hantzsch thiazole synthesis.

Applications in Anticancer Drug Discovery

The this compound scaffold is a cornerstone in the development of anticancer agents, particularly as a template for kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Kinase Inhibitors

Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, including Src family kinases and VEGFR-2.[7][9] The anticancer drug Dasatinib (BMS-354825) , a potent pan-Src kinase inhibitor, famously incorporates the 2-aminothiazole core, which was developed from this class of compounds.[8][9] The amino group at the C2 position and the carboxamide function at the C5 position (derived from the ethyl ester) are critical for binding to the kinase active site.

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Antiproliferative Activity Data

Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of various cancer cell lines. The data below summarizes the activity of selected compounds.

| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |

| 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI₅₀ | 0.08 | [7] |

| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | IC₅₀ | 16.3 | [7] |

| Imidazo[2,1-b]thiazole derivative | VEGFR-2 (Kinase Assay) | IC₅₀ | 0.06 | [10] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | IC₅₀ | 0.8 | [11] |

| Thiazole-PI3K/mTOR pathway inhibitor | U-87 MG (Glioblastoma) | IC₅₀ | 0.50 | [12] |

Applications in Antimicrobial Drug Discovery

The structural motif of this compound is also prevalent in the design of novel antimicrobial agents. Modifications at the 2-amino and 5-carboxylate positions have yielded compounds with significant activity against both bacteria and fungi, including multi-drug resistant (MDR) strains.[5][13][14]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial potential of synthesized derivatives is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]

Caption: Experimental workflow for antimicrobial MIC determination.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various pathogens.

| Compound Class | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |

| Schiff Base Derivative | S. epidermidis | MDR | 250 | [5] |

| Schiff Base Derivative | S. aureus | MDR | 250 | [5] |

| Schiff Base Derivative | E. coli | MDR | 375 | [5] |

| β-Amino Acid Conjugate | S. aureus | - | 1-2 | [16] |

| β-Amino Acid Conjugate | A. fumigatus | Azole-resistant | - | [16] |

Other Therapeutic Applications

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. The 2-aminothiazole ring system has been explored for a multitude of other pharmacological activities, making it a privileged structure in medicinal chemistry.[1][7] These applications include the development of agents for:

The ability to readily modify the core structure allows for fine-tuning of its physicochemical properties and biological targets, ensuring its continued relevance in the pursuit of novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. daneshyari.com [daneshyari.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ethyl 4-aminothiazole-5-carboxylate and Its Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl 4-aminothiazole-5-carboxylate and its closely related derivatives in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide also furnishes qualitative solubility information for the broader class of 2-aminothiazole derivatives, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practices.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Solvent | Abbreviation | Solubility (mg/mL) |

| Dimethylformamide | DMF | 20 |

| Dimethyl sulfoxide | DMSO | 20 |

| Ethanol | EtOH | 20 |

Note: This data is for ethyl 2-amino-4-methylthiazole-5-carboxylate and should be used as an estimation for this compound.

Qualitative Solubility of 2-Aminothiazole Derivatives

The solubility of 2-aminothiazole derivatives is influenced by several factors:

-

Polarity: As a general rule, "like dissolves like." 2-Aminothiazole derivatives, possessing polar functional groups (amino group, ester, thiazole ring), tend to be more soluble in polar solvents.[1]

-

pH: The basic amino group can be protonated under acidic conditions, which can increase solubility in aqueous and protic organic solvents.[1][2]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1]

-

Hydrogen Bonding: The ability to form hydrogen bonds with the solvent enhances solubility.[1]

Based on these principles, a qualitative solubility profile can be inferred:

-

Good Solubility: Expected in polar aprotic solvents like DMF and DMSO, and polar protic solvents like ethanol and methanol.[2]

-

Moderate to Low Solubility: Expected in less polar solvents such as ethyl acetate and acetone.

-

Poor Solubility: Expected in non-polar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a given temperature.

Materials:

-

This compound (or derivative)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial.

-

Pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Once the solvent is completely evaporated and the vial has reached a constant weight, allow it to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

Stability and Storage of Ethyl 4-aminothiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-aminothiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage and handling procedures, and generalized experimental protocols for conducting stability studies.

Overview of Chemical Stability

This compound is a solid, pale yellow powder that is sensitive to heat, moisture, and light.[1] Its chemical structure, featuring an aminothiazole ring and an ethyl ester group, presents several potential pathways for degradation under stress conditions. The primary stability concerns include hydrolysis, oxidation, and photodegradation.

Table 1: Summary of Physicochemical Properties and Stability Information

| Parameter | Value/Information | Source |

| CAS Number | 152300-59-9 | |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | |

| Physical State | Solid, powder/crystal | [1] |

| Appearance | White to Yellow to Orange | |

| Melting Point | 159.0 to 163.0 °C | |

| Solubility | Insoluble in water, slightly soluble in Methanol | |

| Sensitivity | Heat, moisture, and light sensitive | [1] |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Temperature | Refrigerated (0-10°C) |

| Atmosphere | Store under an inert gas. |

| Container | Keep container tightly closed. |

| Environment | Store in a dry and well-ventilated place. |

| Light Exposure | Protect from light. |

For handling, it is advised to use personal protective equipment (PPE), including eye shields and gloves.[2] Handling should occur in a well-ventilated area to avoid inhalation of dust.

Potential Degradation Pathways

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 4-aminothiazole-5-carboxylic acid and ethanol.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 4-aminothiazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of Ethyl 4-aminothiazole-5-carboxylate derivatives. The methodologies outlined herein offer significant advantages over traditional multi-step procedures, including operational simplicity, higher overall yields, and milder reaction conditions. The primary focus is on the Hantzsch thiazole synthesis, a widely utilized method for constructing the thiazole ring.

Introduction

This compound and its derivatives are crucial building blocks in medicinal chemistry and drug discovery. These scaffolds are present in a wide array of biologically active compounds with therapeutic applications, including antileukemic, anti-inflammatory, antibacterial, and antiviral agents. The development of efficient and scalable synthetic routes to these molecules is therefore of significant interest. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly effective strategy to improve efficiency and reduce waste.

This application note details a practical one-pot procedure for synthesizing various 2-substituted-4-methylthiazole-5-carboxylates, a key class of this compound derivatives.

Data Presentation: Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylate Derivatives

The following table summarizes the results of a one-pot synthesis of various Ethyl 2-substituted-4-methylthiazole-5-carboxylate derivatives, demonstrating the versatility of the described protocol. The synthesis involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and various substituted thioureas.[1][2]

| Entry | R Group on Thiourea | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | H | 4a | 2 | 72 | 178–179 |

| 2 | Allyl | 4b | 20 | 76 | 109–110 |

| 3 | i-Pr | 4c | 20 | 62 | 99–104 |

| 4 | Ph | 4h | 20 | 50 | 191–192 |

| 5 | 4-Cl-Ph | 4e | 20 | 73 | 186–188 |

| 6 | 4-MeO-Ph | 4m | 20 | 14 | 140–143 |

| 7 | 4-NO2-Ph | 4k | 18 | 21 | 125–128 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Product 4a in the table above), a representative example of the title compounds.[1]

Materials:

-

Ethyl acetoacetate (1)

-

N-bromosuccinimide (NBS)

-

Thiourea (3a)

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Thermometer

-

Apparatus for thin-layer chromatography (TLC)

-

Filtration apparatus

Procedure:

-

Initial Setup: In a round-bottom flask, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL).

-

Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.) in portions while stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC) using a mobile phase of petroleum ether-ethyl acetate (2:1). The disappearance of the ethyl acetoacetate spot (Rf = 0.71) indicates the completion of this step.

-

Cyclization: To the reaction mixture containing the intermediate ethyl 2-bromo-3-oxobutanoate, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.).

-

Heating: Heat the reaction mixture to 80°C for 2 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting solid product is then collected by filtration, washed with water, and dried to afford Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of this compound derivatives.

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Conclusion

The described one-pot synthesis provides a facile and efficient method for the preparation of Ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials.[1] This approach is not only simpler to perform than traditional two-step methods but also results in good yields for a variety of derivatives, including those with N-alkyl and N-aryl substituted thioureas.[1][2] The mild reaction conditions and straightforward work-up make this protocol highly attractive for applications in both academic research and industrial drug development.

References

Application Note: A Robust Protocol for the N-Acylation of Ethyl 4-aminothiazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structural motif found in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and kinase inhibitors. The N-acylation of the amino group on the thiazole ring is a critical chemical transformation for modulating the physicochemical and pharmacological properties of these molecules. This protocol provides a detailed methodology for the N-acylation of ethyl 4-aminothiazole-5-carboxylate, a versatile building block in medicinal chemistry. The methods described utilize common acylating agents—acyl chlorides and carboxylic anhydrides—to yield the corresponding N-acylated products.

Principle of the Reaction

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, a base is typically required to neutralize the hydrochloric acid byproduct.[1] When using carboxylic anhydrides, the reaction can sometimes proceed without a base, producing a carboxylic acid as the byproduct.[1][2][3] The reaction regioselectively yields the N-acylated product.[4]

Experimental Protocols

Two primary methods for the N-acylation are presented below, using either an acyl chloride or a carboxylic anhydride.

Protocol A: N-Acylation using Acyl Chlorides

This method is widely applicable for a variety of acyl chlorides.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

-

Base (e.g., Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA)) (1.2 equivalents)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel with continuous stirring.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress using TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the acyl chloride.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

-

If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Dilute the reaction mixture with the organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the pure N-acylated product.

Protocol B: N-Acylation using Carboxylic Anhydrides

This method is an effective alternative, particularly for acetylation.

Materials:

-

This compound

-

Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride) (2-3 equivalents)

-

Solvent (e.g., Glacial acetic acid, Pyridine)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

TLC apparatus

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent (e.g., glacial acetic acid).[1]

-

Add the carboxylic anhydride (2-3 equivalents) to the suspension.[1]

-

Heat the reaction mixture to reflux (or a temperature specified in Table 1) and stir.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with ample cold water to remove any remaining acid, and air-dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve high purity.

Data Presentation

The following table summarizes various conditions for the N-acylation of aminothiazole derivatives, providing a reference for reaction optimization.

| Acylating Agent | Substrate | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Ethyl 2-amino-4-methylthiazole-5-carboxylate | - | Acetic Anhydride | Reflux | - | High | [4] |

| Arylsulfonyl Chlorides | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Pyridine | Pyridine | - | - | High | [4] |

| Acyl Chloride | 5-Chloro-1,3,4-thiadiazol-2-amine | Pyridine/Et₃N | DCM/THF | 0 to RT | 2-12 | - | [1] |

| Acetic Anhydride | 5-Chloro-1,3,4-thiadiazol-2-amine | - | Acetic Acid | Reflux | 2-4 | - | [1] |

| Phenyl Isothiocyanate | Ethyl 2-aminothiazole-4-carboxylate | - | - | - | - | - | [5] |

| Chloroacetyl Chloride | 2-Amino-thiazole-5-carboxylic acid phenylamides | K₂CO₃ | THF | - | - | - | [5] |

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the N-acylation process.

Caption: General workflow for the N-acylation of this compound.

Caption: Nucleophilic acyl substitution pathways for N-acylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]

- 3. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ethyl 4-aminothiazole-5-carboxylate in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 4-aminothiazole-5-carboxylate as a scaffold in the discovery of novel antimicrobial agents. This document includes detailed protocols for the synthesis of derivatives, antimicrobial susceptibility testing, and investigation of the mechanism of action.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective antimicrobial drugs. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous clinically approved drugs. This compound, a versatile building block, offers a valuable starting point for the synthesis of a diverse library of compounds with potential antimicrobial activity. Its derivatives have shown promise against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] The amphiphilic character of some thiazole derivatives allows for their easy permeation into bacterial cell membranes, leading to inhibitory activities.[3]

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various derivatives of this compound and related thiazole compounds. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound ID | Derivative Type | Test Organism | Strain | MIC (µg/mL) | Reference |

| 2a | Schiff Base | Staphylococcus epidermidis (MDR) | Clinical Isolate | 250 | [4] |

| 2b | Schiff Base | Staphylococcus epidermidis (MDR) | Clinical Isolate | 250 | [4] |

| 2d | Schiff Base | Staphylococcus aureus (MDR) | Clinical Isolate | 250 | [4] |

| 2g | Schiff Base | Staphylococcus aureus (MDR) | Clinical Isolate | 250 | [4] |

| 2d | Schiff Base | Escherichia coli (MDR) | Clinical Isolate | 375 | [4] |

| 2g | Schiff Base | Escherichia coli (MDR) | Clinical Isolate | 375 | [4] |

| 2a | Schiff Base | Pseudomonas aeruginosa (MDR) | Clinical Isolate | 375 | [4] |

| 2b | Schiff Base | Pseudomonas aeruginosa (MDR) | Clinical Isolate | 375 | [4] |

| 8 | Thiazolidinone | Pseudomonas aeruginosa | ATCC 27853 | 100 | [5] |

| 8 | Thiazolidinone | Pseudomonas aeruginosa (Resistant) | Clinical Isolate | 60 | [5] |

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound ID | Derivative Type | Test Organism | Strain | MIC (µg/mL) | Reference |

| 9 | Heteroaryl Thiazole | Candida albicans | ATCC 10231 | 60 - 230 | [6] |

| 5a8 | 2-Amino-4,5-diarylthiazole | Candida albicans | - | 9 (µM) | [7] |

| 10 | Thiazolidinone | Candida albicans | ATCC 10231 | 59.6 - 119.2 (µM) | |

| 15 | Thiazolidinone | Aspergillus fumigatus | ATCC 204305 | 8 - 15 | [8] |

Experimental Protocols

Synthesis Protocols

a) Hantzsch Thiazole Synthesis of this compound

This protocol describes the fundamental synthesis of the thiazole ring from basic precursors.

-

Materials: Ethyl bromopyruvate, Thiourea, Ethanol.

-

Procedure:

-

Dissolve thiourea (1 mmol) in ethanol (20 mL).

-

Add ethyl bromopyruvate (1 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[4]

-

b) Synthesis of Schiff Base Derivatives from this compound

This protocol details the synthesis of imine derivatives, a common modification to enhance antimicrobial activity.

-

Materials: this compound, substituted aldehyde (e.g., 4-hydroxybenzaldehyde), Absolute ethanol, Glacial acetic acid.

-

Procedure:

-

Dissolve this compound (0.05 mol) and the desired aldehyde (0.05 mol) in absolute ethanol (30 mL).[4]

-

Add a few drops of glacial acetic acid to the mixture.[4]

-

Stir and reflux the reaction mixture for 12 hours.[4]

-

Monitor the reaction progress using TLC.

-

After cooling, evaporate the excess solvent using a rotary evaporator.

-

Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry to yield the pure Schiff base derivative.

-

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO).

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Bacterial or fungal strains.

-

Sterile saline (0.85%).

-

0.5 McFarland turbidity standard.

-

Incubator.

-

-

Procedure:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

-

-

Preparation of Inoculum:

-

From a fresh agar plate, suspend several colonies of the test microorganism in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

Determination of MIC:

-